molecular formula C15H23NO2 B14644389 N-[2-(Heptyloxy)phenyl]acetamide CAS No. 55792-58-0

N-[2-(Heptyloxy)phenyl]acetamide

Cat. No.: B14644389
CAS No.: 55792-58-0
M. Wt: 249.35 g/mol
InChI Key: RXQDIBXLLIRYPM-UHFFFAOYSA-N
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Description

N-[2-(Heptyloxy)phenyl]acetamide is an organic compound with a complex structure that includes a heptyloxy group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Heptyloxy)phenyl]acetamide typically involves the reaction of 2-(heptyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C7H15OC6H4NH2+(CH3CO)2OC7H15OC6H4NHCOCH3+CH3COOHC_7H_{15}OC_6H_4NH_2 + (CH_3CO)_2O \rightarrow C_7H_{15}OC_6H_4NHCOCH_3 + CH_3COOH C7​H15​OC6​H4​NH2​+(CH3​CO)2​O→C7​H15​OC6​H4​NHCOCH3​+CH3​COOH

In this reaction, 2-(heptyloxy)aniline reacts with acetic anhydride to form this compound and acetic acid as a byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(Heptyloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(Heptyloxy)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Similar structure but lacks the heptyloxy group.

    N-(2-Hydroxyphenyl)acetamide: Contains a hydroxy group instead of a heptyloxy group.

    Acetanilide: A simpler analog without the heptyloxy substitution.

Uniqueness

N-[2-(Heptyloxy)phenyl]acetamide is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

CAS No.

55792-58-0

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(2-heptoxyphenyl)acetamide

InChI

InChI=1S/C15H23NO2/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)16-13(2)17/h7-8,10-11H,3-6,9,12H2,1-2H3,(H,16,17)

InChI Key

RXQDIBXLLIRYPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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